1-Bromo-2-iodo-3-methyl-5-nitrobenzene
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Overview
Description
1-Bromo-2-iodo-3-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C₇H₅BrINO₂ It is characterized by the presence of bromine, iodine, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-iodo-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, iodination, methylation, and nitration of benzene derivatives. The typical synthetic route involves:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Iodination: Bromobenzene is then iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom.
Methylation: The resulting compound undergoes Friedel-Crafts alkylation with methyl chloride in the presence of aluminum chloride to introduce the methyl group.
Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-iodo-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon for nitro group reduction.
Oxidation: Potassium permanganate in acidic medium for methyl group oxidation.
Major Products Formed
Substitution: Formation of compounds like 1-iodo-2-iodo-3-methyl-5-nitrobenzene.
Reduction: Formation of 1-bromo-2-iodo-3-methyl-5-aminobenzene.
Oxidation: Formation of 1-bromo-2-iodo-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-iodo-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-3-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Bromo-2-iodo-3-methyl-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-iodo-4-methyl-5-nitrobenzene: Similar structure but with different substitution pattern.
1-Bromo-2-iodo-3-methyl-4-nitrobenzene: Similar structure but with nitro group at a different position.
1-Bromo-2-iodo-3-methyl-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
1-bromo-2-iodo-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDGQAYWTWHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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